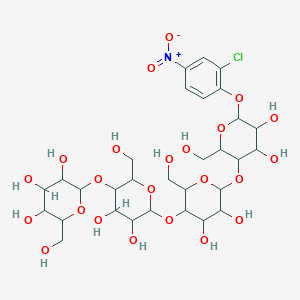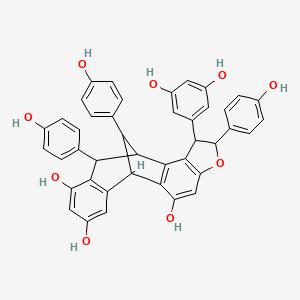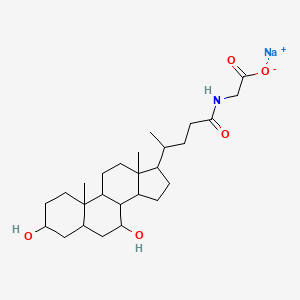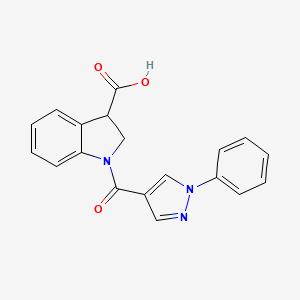
1-Bromo-2,3,5-trichlorobenzene-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,3,5-trichlorobenzene-d2 is a deuterium-labeled derivative of 1-Bromo-2,3,5-trichlorobenzene. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for the tracking and analysis of the compound in various reactions and processes, making it a valuable tool for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,3,5-trichlorobenzene-d2 typically involves the bromination and chlorination of benzene derivatives. One common method involves the bromination of 1,2,3-trichlorobenzene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like phosphorus oxychloride (POCl3) in a solvent such as dichloromethane (DCM) . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The crude product is typically purified using techniques such as silica gel chromatography to remove impurities and obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2,3,5-trichlorobenzene-d2 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-Bromo-2,3,5-trichlorobenzene-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the compound’s distribution and transformation in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterium-labeled drugs.
Industry: Applied in the synthesis of various industrial chemicals and intermediates
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,3,5-trichlorobenzene-d2 involves its interaction with molecular targets through electrophilic aromatic substitution. The deuterium labeling allows for the tracking of the compound in various reactions, providing insights into its behavior and transformation. The compound’s effects are mediated through its interaction with specific molecular pathways and targets, which can be studied using various analytical techniques .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2,3,4-trichlorobenzene
- 1-Bromo-2,4,5-trichlorobenzene
- 1-Bromo-3,4,5-trichlorobenzene
Uniqueness
1-Bromo-2,3,5-trichlorobenzene-d2 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This labeling allows for more precise tracking and analysis in scientific research, making it a valuable tool for researchers. The presence of deuterium can also affect the compound’s pharmacokinetic and metabolic profiles, providing additional insights into its behavior .
Propiedades
Fórmula molecular |
C6H2BrCl3 |
|---|---|
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1-bromo-2,3,5-trichloro-4,6-dideuteriobenzene |
InChI |
InChI=1S/C6H2BrCl3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H/i1D,2D |
Clave InChI |
WOIGJFAVHOCDDW-QDNHWIQGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1Cl)Cl)Br)[2H])Cl |
SMILES canónico |
C1=C(C=C(C(=C1Cl)Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B12310209.png)


![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, (2S,3S,5R)-](/img/structure/B12310220.png)



![2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis](/img/structure/B12310242.png)

![8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)

![(4,9-Dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate](/img/structure/B12310260.png)
![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)

